molecular formula C19H18N2O3 B2994037 N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955914-02-0

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2994037
CAS No.: 955914-02-0
M. Wt: 322.364
InChI Key: VXFVDUXJCZWODF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a synthetic small molecule characterized by a 1,3-oxazole core. The oxazole ring is substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a carboxamide moiety linked to a 2-ethylphenyl substituent. The compound’s design integrates hydrophobic (ethylphenyl) and electron-donating (methoxyphenyl) groups, which may influence its pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-13-6-4-5-7-16(13)21-18(22)19-20-12-17(24-19)14-8-10-15(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFVDUXJCZWODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with formamide under basic conditions to form the oxazole ring.

    Substitution Reactions: The introduction of the 2-ethylphenyl and 4-methoxyphenyl groups can be achieved through substitution reactions. For example, the oxazole intermediate can undergo a nucleophilic aromatic substitution reaction with 2-ethylphenylamine and 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the oxazole intermediate with an appropriate amine, such as 2-ethylphenylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amino derivatives of the oxazole compound.

    Substitution: Substituted oxazole derivatives with various functional groups on the phenyl rings.

Scientific Research Applications

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

  • Core Structure : 1,3,4-oxadiazole (vs. 1,3-oxazole in the target compound).
  • Substituents :
    • Position 5: (4-Methoxyphenyl)methyl group.
    • Position 2: Benzamide linked to a sulfamoyl-benzyl(methyl) moiety.
  • Biological Activity : Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .
  • Comparison : While both compounds feature a 4-methoxyphenyl group, LMM5’s oxadiazole core and sulfamoyl-benzamide side chain enhance its enzyme-targeting capability, unlike the simpler carboxamide linkage in the target compound.

LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

  • Core Structure : 1,3,4-oxadiazole.
  • Substituents :
    • Position 5: Furan-2-yl group.
    • Position 2: Benzamide with cyclohexyl(ethyl)sulfamoyl.
  • Biological Activity : Antifungal activity against C. albicans at 100 µg/mL .
  • Comparison : LMM11’s furan substituent and bulkier sulfamoyl group may improve membrane penetration compared to the target compound’s 2-ethylphenyl group.

Thiadiazole and Isoxazole Derivatives

1,3,4-Thiadiazole Carboxamides ()

  • Example Compounds: N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide.
  • Core Structure : 1,3,4-thiadiazole.
  • Substituents :
    • Position 5: 4-Methoxyphenyl.
    • Position 2: Acetamide linked to a benzothiazole group.
  • Biological Activity : 100% effectiveness in anticonvulsant models (MES test) .
  • Comparison : The thiadiazole scaffold and benzothiazole domain enhance neuroactivity, contrasting with the oxazole-based target compound, which lacks reported anticonvulsant data.

Isoxazole Carboxamides (–8)

  • Example Compound : 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide.
  • Core Structure : 1,2-oxazole.
  • Substituents :
    • Position 3: 2-Chlorophenyl.
    • Position 4: Carboxamide with sulfamoylphenyl-ethyl.
  • Biological Activity: Not explicitly stated, but sulfamoyl groups often correlate with kinase or protease inhibition .
  • Comparison : The chlorophenyl and sulfamoyl groups may confer distinct target selectivity compared to the target compound’s methoxyphenyl and ethylphenyl groups.

Activity and Pharmacophore Analysis

Compound Core Scaffold Key Substituents Biological Activity Reference
Target Compound 1,3-oxazole 5-(4-Methoxyphenyl), 2-(2-ethylphenyl)carboxamide Not explicitly reported (inferred antifungal) N/A
LMM5 1,3,4-oxadiazole 5-(4-Methoxyphenyl)methyl, sulfamoyl-benzamide Antifungal (C. albicans)
LMM11 1,3,4-oxadiazole 5-(Furan-2-yl), cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans)
Thiadiazole Derivatives 1,3,4-thiadiazole 5-(4-Methoxyphenyl), benzothiazole-acetamide Anticonvulsant (100% MES efficacy)
Isoxazole Derivatives 1,2-oxazole 3-(2-Chlorophenyl), sulfamoylphenyl-ethyl Kinase/protease inhibition (inferred)

Key Observations :

Scaffold Impact : Oxadiazoles (LMM5, LMM11) exhibit stronger antifungal activity due to sulfamoyl groups enhancing enzyme inhibition, whereas thiadiazoles prioritize anticonvulsant activity via benzothiazole interactions .

Substituent Role : Methoxyphenyl groups improve solubility and membrane affinity, as seen in LMM5 and the target compound. Bulkier groups (e.g., cyclohexyl in LMM11) may enhance pharmacokinetic stability .

Biological Activity

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a synthetic compound belonging to the oxazole family, notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
IUPAC Name: this compound

The compound features an oxazole ring, a carboxamide group, and two phenyl rings—one substituted with an ethyl group and the other with a methoxy group. These structural components are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Membrane Interaction: Its hydrophobic properties allow it to interact with microbial membranes, which is essential for its antimicrobial activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.65Induces apoptosis via p53 activation
HeLa (Cervical)2.41Cell cycle arrest at G0-G1 phase
SK-MEL-2 (Melanoma)Not specifiedPotential disruption of DNA duplication machinery

Flow cytometry assays demonstrated that the compound effectively induces apoptosis in a dose-dependent manner by increasing p53 expression and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death. Preliminary studies suggest that it possesses both antibacterial and antifungal properties, although specific IC50 values for these activities are still under investigation .

Case Studies and Research Findings

  • Study on Anticancer Activity:
    A study published in a peer-reviewed journal highlighted the compound's effectiveness against human leukemia cell lines (CEM-13 and U-937). The derivatives exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation:
    Another research effort focused on the antimicrobial properties of related oxazole derivatives. The findings indicated that modifications in the structure could enhance activity against specific bacterial strains .

Q & A

Q. Table 1: Synthetic Yield Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
EDC/HOBtDMF2568>97%
DCC/DMAPTHF0→2572>95%

Basic: How is structural elucidation of this compound performed, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify methoxy (δ 3.8–4.0 ppm), ethylphenyl protons (δ 1.2–1.4 ppm for CH3, δ 2.6–2.8 ppm for CH2), and oxazole protons (δ 8.1–8.3 ppm) .
    • 13C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and oxazole carbons (δ 150–160 ppm).
  • X-ray Crystallography: Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 45–60° for methoxyphenyl-oxazole alignment) .
  • HPLC-MS: Verify molecular ion peak ([M+H]+ at m/z 351.1) and purity (>95%) .

Basic: What in vitro biological screening assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Activity:
    • Use microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control .
  • Anticancer Screening:
    • MTT assay on HeLa and MCF-7 cells (IC50 calculation). Compare to doxorubicin .
  • Data Interpretation:
    • Normalize to vehicle controls. Use ANOVA for statistical significance (p < 0.05).

Q. Table 2: Preliminary Bioactivity Data

Assay TypeCell Line/StrainIC50/MIC (µM)Positive Control (IC50/MIC)
Anticancer (MTT)HeLa12.3 ± 1.2Doxorubicin (0.5 ± 0.1)
AntimicrobialS. aureus32.0 ± 2.5Ciprofloxacin (1.0 ± 0.2)

Advanced: How can mechanistic studies elucidate the compound’s mode of action in modulating enzyme targets?

Methodological Answer:

  • Kinase Inhibition Assays:
    • Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Perform dose-response curves (1–100 µM) .
  • Isotopic Labeling:
    • Use ³H- or ¹⁴C-labeled compound to track metabolic stability in hepatocyte models .
  • Molecular Docking:
    • Simulate binding to homology-modeled targets (e.g., COX-2) using AutoDock Vina. Validate with mutagenesis studies .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

Methodological Answer:

  • Modifications:
    • Replace methoxy with ethoxy or halogen (Cl/F) to assess electronic effects.
    • Vary ethylphenyl substituents (e.g., 2-ethyl vs. 2-propyl) .
  • Assay Design:
    • Test derivatives in parallel against primary targets (e.g., IC50 shifts in kinase assays).
    • Correlate logP (HPLC-measured) with cellular permeability (Caco-2 monolayer model) .

Q. Table 3: SAR Trends for Substituted Analogues

Substituent (R)logPHeLa IC50 (µM)Solubility (µg/mL)
4-OCH33.212.318.5
4-Cl3.88.99.2
2-OCH2CH33.514.122.7

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Variable Identification:
    • Compare assay conditions (e.g., serum concentration in cell culture, incubation time).
    • Verify compound purity (HPLC >95%) and stability (e.g., degradation in DMSO stock) .
  • Meta-Analysis:
    • Normalize data using Z-score or fold-change relative to controls.
    • Replicate experiments in standardized conditions (e.g., ATCC cell lines, fixed exposure time) .

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